tert-Butyl3-(aminomethyl)-6-fluoro-1H-indazole-1-carboxylate
Description
tert-Butyl3-(aminomethyl)-6-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a fluorine atom attached to the indazole ring
Properties
Molecular Formula |
C13H16FN3O2 |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-6-fluoroindazole-1-carboxylate |
InChI |
InChI=1S/C13H16FN3O2/c1-13(2,3)19-12(18)17-11-6-8(14)4-5-9(11)10(7-15)16-17/h4-6H,7,15H2,1-3H3 |
InChI Key |
MVNDRLHOLFYBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C(=N1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl3-(aminomethyl)-6-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where the indazole derivative reacts with formaldehyde and a primary amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3-(aminomethyl)-6-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
tert-Butyl3-(aminomethyl)-6-fluoro-1H-indazole-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl3-(aminomethyl)-6-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The presence of the fluorine atom and the aminomethyl group can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl3-(aminomethyl)-6-fluoro-1H-indazole-1-carboxylate is unique due to the combination of its indazole core, fluorine atom, and tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
